3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.
This compound is classified under organic compounds, specifically phenylpyrazoles, which are known for their diverse biological activities. The presence of halogen substituents (chlorine and fluorine) contributes to its unique chemical properties and potential reactivity in biological systems.
The synthesis of 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not extensively detailed in the available literature .
The molecular structure of 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can be represented using various structural formulas:
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2
C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl
These representations highlight the arrangement of atoms within the molecule, including the pyrazole ring and the substituents on the phenyl group .
The compound's structural data indicate significant interactions due to the presence of halogen atoms, which can affect both its physical properties and biological activity.
3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can participate in various chemical reactions typical for pyrazole derivatives:
Technical details regarding these reactions often depend on the specific conditions used (e.g., temperature, solvent systems) and require careful optimization .
The mechanism of action for 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is primarily associated with its role as a kinase inhibitor. It is believed to selectively inhibit extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell signaling pathways related to proliferation and survival in cancer cells.
This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents. Data from studies indicate that compounds with similar structures have shown promise in clinical settings for targeting oncogenic pathways .
The physical properties of 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride include:
Chemical properties include:
Relevant data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) provide insights into purity and structural integrity .
3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has numerous scientific applications:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: